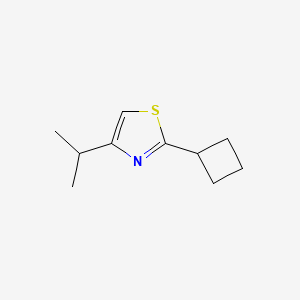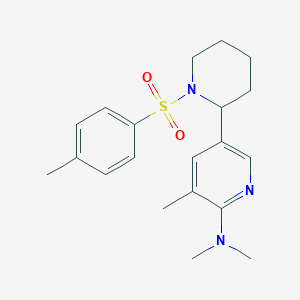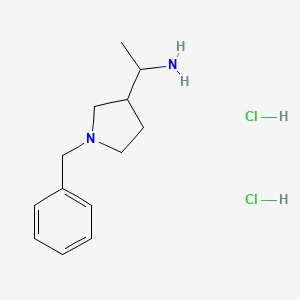
2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization and subsequent functional group modifications to yield the target compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid
- 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)butanoic acid
- 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)pentanoic acid
Uniqueness
Compared to similar compounds, 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid may exhibit unique properties such as different biological activities, solubility, and stability. These differences can be attributed to variations in the molecular structure, which influence the compound’s interactions with biological targets and its overall behavior in different environments.
Properties
CAS No. |
1707571-67-2 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(5-benzyl-4-methyl-6-oxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C14H14N2O3/c1-10-12(7-11-5-3-2-4-6-11)14(19)16(9-15-10)8-13(17)18/h2-6,9H,7-8H2,1H3,(H,17,18) |
InChI Key |
NHZJSNOZUUIGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)













